2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Description
This compound (CAS 710988-33-3) is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a cyclohexyl group and a sulfanyl linkage to an acetamide moiety. The acetamide nitrogen is further bonded to a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl group .
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6OS2/c1-15-7-12-19-20(13-15)33-23(27-19)17-8-10-18(11-9-17)26-21(31)14-32-24-29-28-22(30(24)25)16-5-3-2-4-6-16/h7-13,16H,2-6,14,25H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEGLLABTQCWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4N)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting cyclohexylamine with hydrazine and carbon disulfide under basic conditions to form 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol.
Introduction of the Benzothiazole Moiety: The benzothiazole moiety can be introduced by reacting 6-methyl-1,3-benzothiazole-2-amine with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains and fungi. For instance, a study demonstrated that triazole compounds could inhibit the growth of resistant bacterial strains, making them potential candidates for new antibiotics .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer effects. The compound's ability to induce apoptosis in cancer cells has been documented in vitro. Case studies suggest that it may inhibit specific signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt pathway .
Agricultural Applications
Due to their fungicidal properties, triazoles are widely used in agriculture to control fungal diseases in crops. The compound's ability to disrupt fungal cell wall synthesis makes it a candidate for developing new agricultural fungicides .
Enzyme Inhibition
Some studies indicate that compounds with a triazole structure can act as enzyme inhibitors. Specifically, the compound has shown potential in inhibiting enzymes related to metabolic pathways in pathogens, thereby disrupting their growth and reproduction .
Case Study 1: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial activity of several triazole derivatives, including the compound of interest. Results indicated a significant reduction in bacterial load when tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting a promising alternative for treating infections caused by resistant strains .
Case Study 2: Anticancer Mechanism
In vitro studies on human breast cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. Western blotting showed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, supporting its potential as an anticancer agent .
Case Study 3: Agricultural Application
Field trials assessing the efficacy of triazole-based fungicides revealed that the compound significantly reduced fungal infection rates in wheat crops. The application resulted in improved yield and quality of grain compared to untreated controls, highlighting its potential as a viable agricultural treatment option .
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl vs.
- Furan-2-yl () : The furan-containing analog exhibited anti-exudative activity, suggesting that electron-rich heterocycles at the 5-position of triazole may favor anti-inflammatory effects .
- Chlorophenyl () : Electron-withdrawing groups like chlorine could modulate electronic properties, affecting binding to hydrophobic enzyme pockets .
Variations in the Aryl Acetamide Group
The aryl group attached to the acetamide nitrogen is critical for target specificity:
- 4-(6-Methylbenzothiazol-2-yl)phenyl (Target Compound) : Benzothiazoles are associated with anticonvulsant and anticancer activities (e.g., reports benzothiazole-linked ureas with 100% protection in MES tests) .
- 2,6-Dimethylphenyl () : Steric hindrance from methyl groups may reduce metabolic degradation, enhancing bioavailability .
Biological Activity
The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a novel synthetic derivative that exhibits a range of biological activities. This article aims to summarize its pharmacological profile, focusing on its antimicrobial, antifungal, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 342.46 g/mol. The structure comprises a triazole ring and a benzothiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Studies have shown that triazole derivatives can exhibit potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as against resistant strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. The compound demonstrated effective inhibition against common fungal pathogens with MIC values comparable to established antifungal agents .
Anticancer Potential
The triazole scaffold has been associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that the compound may interfere with cancer cell growth through apoptosis induction and cell cycle arrest mechanisms.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural components. Key findings related to SAR include:
- Substituents on the Triazole Ring : Electron-donating groups at specific positions on the triazole ring enhance antimicrobial activity.
- Benzothiazole Moiety : The presence of the benzothiazole group contributes to the overall potency of the compound against various pathogens .
Case Studies
- Antibacterial Evaluation : A study conducted by Barbuceanu et al. synthesized several triazole derivatives and tested their antibacterial efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa. The compound exhibited superior activity compared to standard antibiotics .
- Antifungal Study : In vitro assays showed that the compound effectively inhibited fungal growth in strains such as Candida albicans, with MIC values indicating strong antifungal potential .
Data Tables
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to maximize yield and purity?
The synthesis involves multi-step reactions, including cyclocondensation of thiosemicarbazides, nucleophilic substitution, and amide bond formation. Critical parameters include:
- Temperature : Elevated temperatures (80–100°C) for cyclocondensation steps to promote ring closure .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for sulfanyl group incorporation .
- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures is recommended to isolate the final product with >95% purity .
Q. How is the structural identity of the compound confirmed post-synthesis?
Advanced spectroscopic techniques are employed:
- NMR spectroscopy : H and C NMR verify the presence of the cyclohexyl group (δ 1.2–1.8 ppm) and benzothiazole aromatic protons (δ 7.5–8.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 502.14 (CHNOS^+) .
- Elemental analysis : Matches calculated C, H, N, and S percentages within 0.3% deviation .
Q. What preliminary biological assays are recommended to screen its activity?
Standard protocols include:
- Anti-exudative activity (AEA) : Carrageenan-induced rat paw edema model, comparing efficacy to diclofenac sodium (8 mg/kg) at a 10 mg/kg dose .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
Focus on modifying substituents while retaining the triazole-benzothiazole core:
- Cyclohexyl group replacement : Substitute with smaller (methyl) or bulkier (adamantyl) groups to assess steric effects on target binding .
- Sulfanyl linker optimization : Replace with sulfonyl or methylene groups to evaluate stability and pharmacokinetics .
- Benzothiazole modifications : Introduce electron-withdrawing groups (e.g., -NO) at the 6-position to enhance electrophilic interactions .
Q. What mechanistic approaches can resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?
- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction; high binding (>95%) may reduce bioavailability .
- Dose-response re-evaluation : Adjust dosing frequency or formulation (e.g., nanoemulsions) to improve pharmacokinetic profiles .
Q. How can computational methods guide target identification for this compound?
- Molecular docking : Screen against kinase libraries (e.g., EGFR, VEGFR) using the triazole core as a hinge-binding motif .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize targets like tubulin or topoisomerase II .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate binding modes .
Q. What strategies mitigate synthetic challenges in scaling up production for preclinical studies?
- Flow chemistry : Continuous synthesis of intermediates (e.g., triazole rings) to reduce batch variability .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
- Quality control : Implement in-line PAT (process analytical technology) for real-time monitoring of critical steps .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
- Resistance profiling : Check ATP-binding cassette (ABC) transporter expression (e.g., P-gp) in resistant lines .
- Combination studies : Test synergy with chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .
Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?
- HPLC-DAD/MS : Identify hydrolytic (amide bond cleavage) or oxidative (sulfanyl to sulfoxide) degradation products .
- Forced degradation studies : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to assess stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
